![molecular formula C20H21FN4O3S3 B3003813 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101878-78-7](/img/structure/B3003813.png)
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule featuring a combination of fluorobenzo[d]thiazole, piperazine, thiophen-2-ylsulfonyl, and pyrrolidin-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves multiple steps:
-
Formation of the Fluorobenzo[d]thiazole Intermediate
- Starting with 2-aminobenzenethiol, the compound is reacted with fluorobenzoyl chloride under basic conditions to form 6-fluorobenzo[d]thiazole.
- Reaction conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
-
Piperazine Coupling
- The 6-fluorobenzo[d]thiazole is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Reaction conditions: Room temperature in a solvent like DMF (dimethylformamide).
-
Formation of the Thiophen-2-ylsulfonyl Pyrrolidine Intermediate
- Thiophen-2-ylsulfonyl chloride is reacted with pyrrolidine to form the thiophen-2-ylsulfonyl pyrrolidine intermediate.
- Reaction conditions: Use of a base such as pyridine in an inert solvent like dichloromethane.
-
Final Coupling
- The piperazine derivative is then coupled with the thiophen-2-ylsulfonyl pyrrolidine intermediate using a coupling agent like DCC (dicyclohexylcarbodiimide).
- Reaction conditions: Room temperature in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction can occur at the carbonyl group, converting it to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution
- Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.
Material Science: Potential use in the development of new materials with specific electronic or photonic properties.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anti-inflammatory Agents: Its structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases.
Medicine
Cancer Research: The compound can be investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Drug Development: As a lead compound for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) for anti-inflammatory effects, bacterial enzymes for antimicrobial activity, and cancer cell receptors for anticancer effects.
Pathways Involved: Inhibition of COX enzymes to reduce inflammation, disruption of bacterial cell wall synthesis, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Similar structure but with a chlorine atom instead of fluorine.
- Differences in biological activity and potency.
-
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Methyl group instead of fluorine.
- Variations in pharmacokinetic properties.
Uniqueness
Fluorine Substitution: The presence of fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Enhanced Activity: Potential for improved biological activity and selectivity due to the specific electronic and steric effects of the fluorine atom.
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propriétés
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S3/c21-14-5-6-15-17(13-14)30-20(22-15)24-10-8-23(9-11-24)19(26)16-3-1-7-25(16)31(27,28)18-4-2-12-29-18/h2,4-6,12-13,16H,1,3,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDZEYQAFVKTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)
![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
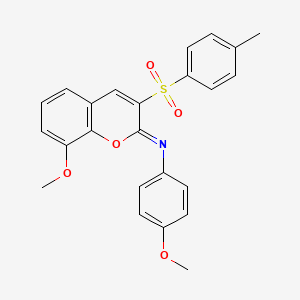
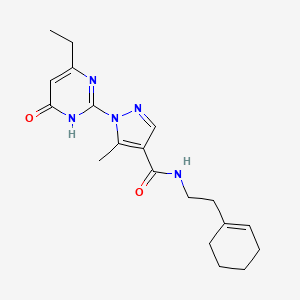
![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)
![2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B3003751.png)
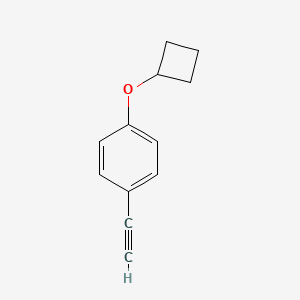
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
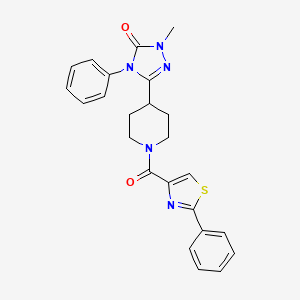
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)
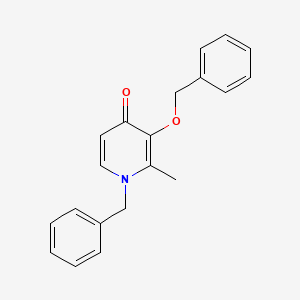
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)
